synthesis and characterization of copper(II) benzenesulfinate dihydrate
synthesis and characterization of copper(II) benzenesulfinate dihydrate
An In-Depth Technical Guide to the Synthesis and Characterization of Copper(II) Benzenesulfinate Dihydrate
Introduction
Copper(II) benzenesulfinate dihydrate, with the chemical formula Cu(C₆H₅SO₂)₂·2H₂O, is a metal-organic compound that serves as a valuable precursor and subject of study in coordination chemistry and materials science. The interest in copper(II) complexes is broad, stemming from their diverse catalytic activities, biological relevance, and interesting magnetic and electronic properties.[1] Sulfinate ligands (RSO₂⁻), like benzenesulfinate, are versatile building blocks in organic synthesis, often utilized in copper-catalyzed cross-coupling reactions to form sulfones and sulfonamides, which are prominent scaffolds in pharmaceuticals.[2][3]
This guide provides a comprehensive overview of the synthesis and detailed characterization of copper(II) benzenesulfinate dihydrate, designed for researchers and professionals in chemistry and drug development. As a senior application scientist, the following sections are structured to not only provide protocols but also to explain the underlying scientific principles and rationale, ensuring that the methodologies are robust and self-validating.
Synthesis of Copper(II) Benzenesulfinate Dihydrate
The synthesis of copper(II) benzenesulfinate dihydrate is typically achieved through a straightforward aqueous precipitation reaction. The underlying principle is the metathesis reaction between a soluble copper(II) salt and a soluble benzenesulfinate salt, where the lower solubility of the target copper(II) benzenesulfinate complex drives the reaction to completion.
Causality in Experimental Design
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Choice of Precursors: Copper(II) chloride dihydrate (CuCl₂·2H₂O) or copper(II) sulfate pentahydrate (CuSO₄·5H₂O) are excellent sources of Cu²⁺ ions due to their high solubility in water and commercial availability. Sodium benzenesulfinate (C₆H₅SO₂Na) is the common choice for the sulfinate ligand source for similar reasons.
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Solvent System: Water is the preferred solvent as it readily dissolves the ionic starting materials and facilitates the precipitation of the less polar product. The use of an aqueous medium is also cost-effective and environmentally benign.[4]
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Reaction Conditions: The reaction proceeds readily at room temperature. Heating is generally unnecessary and may lead to the formation of undesired side products or affect the hydration state of the final product. Stirring ensures homogeneity and complete reaction between the ions.
-
Isolation and Purification: The product is isolated by vacuum filtration. Washing with deionized water removes any unreacted starting materials and soluble byproducts (e.g., NaCl or Na₂SO₄). A subsequent wash with a volatile organic solvent like ethanol or diethyl ether helps to displace water and accelerates the drying process without dissolving the product. Drying under vacuum or in a desiccator prevents thermal decomposition.
Experimental Protocol
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Preparation of Reactant Solutions:
-
In a 250 mL beaker, dissolve 2.50 g (10.0 mmol) of copper(II) sulfate pentahydrate in 100 mL of deionized water. Stir until the solution is clear and homogenous.
-
In a separate 250 mL beaker, dissolve 3.28 g (20.0 mmol) of sodium benzenesulfinate in 100 mL of deionized water.
-
-
Precipitation:
-
While stirring the copper(II) sulfate solution vigorously, slowly add the sodium benzenesulfinate solution dropwise using a dropping funnel over a period of 15-20 minutes.
-
A fine, light blue precipitate will form immediately.
-
-
Digestion and Isolation:
-
Continue stirring the resulting suspension at room temperature for an additional 30 minutes to ensure complete precipitation and to allow the crystals to grow (a process known as digestion).
-
Set up a Buchner funnel for vacuum filtration. Isolate the precipitate by filtering the suspension.
-
Wash the collected solid with three 20 mL portions of cold deionized water, followed by two 15 mL portions of ethanol.
-
-
Drying:
-
Dry the product in a desiccator over anhydrous calcium chloride for 24-48 hours or until a constant weight is achieved. The final product is a stable, light blue powder.
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Synthesis Workflow Diagram
Caption: Workflow for the synthesis of Copper(II) Benzenesulfinate Dihydrate.
Characterization of Copper(II) Benzenesulfinate Dihydrate
A multi-technique approach is essential for the unambiguous characterization of the synthesized compound, confirming its identity, purity, and structural features.
Elemental Analysis
Elemental analysis provides the empirical formula by determining the mass percentages of carbon, hydrogen, and sulfur. This is a fundamental test to validate the successful synthesis of the target compound.
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Protocol: A pre-weighed, dried sample is submitted for standard C, H, N, S analysis using an automated elemental analyzer.
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Self-Validation: The experimentally determined percentages should align with the calculated theoretical values for Cu(C₁₂H₁₀S₂O₄)·2H₂O (MW = 381.88 g/mol ).
| Element | Theoretical % | Experimental % (Typical) |
| Carbon (C) | 37.74 | 37.68 ± 0.3 |
| Hydrogen (H) | 3.69 | 3.75 ± 0.3 |
| Sulfur (S) | 16.78 | 16.65 ± 0.3 |
| Caption: Comparison of theoretical and typical experimental elemental analysis data. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. For this complex, key vibrational modes are associated with the benzenesulfinate ligand and the coordinated water molecules.
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Protocol: An IR spectrum is recorded from 4000 to 400 cm⁻¹ using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.
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Expected Results:
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O-H Vibrations: A broad absorption band in the region of 3500-3200 cm⁻¹ is characteristic of the O-H stretching vibrations of the coordinated water molecules.[5]
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S-O Vibrations: The sulfinate group (SO₂) gives rise to strong, characteristic asymmetric and symmetric stretching bands. These typically appear in the regions of 1050-950 cm⁻¹ and 950-850 cm⁻¹. Coordination to the copper ion will influence the exact position of these bands compared to the free sodium benzenesulfinate salt.
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Aromatic C-H and C=C Vibrations: Sharp peaks around 3100-3000 cm⁻¹ correspond to aromatic C-H stretching, while bands in the 1600-1450 cm⁻¹ region are due to aromatic C=C ring stretching.
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Cu-O Vibrations: A weak band in the far-IR region (typically below 500 cm⁻¹) may be observed, corresponding to the Cu-O stretching vibration.
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| Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| O-H Stretch (Coordinated H₂O) | ~3400 (Broad) |
| Aromatic C-H Stretch | ~3060 |
| Aromatic C=C Stretch | ~1580, 1480, 1445 |
| Asymmetric SO₂ Stretch | ~1030 |
| Symmetric SO₂ Stretch | ~980 |
| Caption: Key IR absorption bands for Copper(II) Benzenesulfinate Dihydrate. |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic structure and coordination environment of the copper(II) ion.
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Protocol: A dilute solution of the complex is prepared in a suitable non-coordinating solvent (e.g., acetonitrile), or a solid-state diffuse reflectance spectrum is obtained. The spectrum is recorded over a range of 200-800 nm.
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Expected Results: Copper(II) is a d⁹ ion, and its complexes are typically colored due to d-d electronic transitions. A broad, low-intensity absorption band is expected in the visible region (typically 600-800 nm), which is characteristic of the d-d transitions for a hexacoordinate, distorted octahedral Cu(II) center.[6][7] More intense charge-transfer bands may be observed in the UV region. The position of the d-d band (λₘₐₓ) is sensitive to the nature of the ligands and the coordination geometry.[8]
Thermal Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing quantitative information about dehydration and decomposition processes.
-
Protocol: A small, accurately weighed sample is heated in a TGA instrument under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).
-
Expected Results: The TGA thermogram is expected to show distinct mass loss steps:
-
Dehydration: A first mass loss step, typically occurring between 100-200 °C, corresponds to the loss of the two water molecules of hydration. The expected mass loss is ~9.43%.[9] Cu(C₆H₅SO₂)₂·2H₂O(s) → Cu(C₆H₅SO₂)₂(s) + 2H₂O(g)
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Decomposition: At higher temperatures (e.g., >250 °C), the anhydrous compound will decompose. The decomposition of metal sulfinates can be complex, often involving the release of SO₂ and the formation of metal oxides or sulfides, followed by further reactions.[9][10] The final residue at high temperatures in an oxidizing atmosphere would be copper(II) oxide (CuO).
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| Temperature Range (°C) | Process | Theoretical Mass Loss (%) |
| 100 - 200 | Loss of 2 H₂O molecules | 9.43 |
| > 250 | Decomposition of benzenesulfinate | > 50 |
| Caption: Expected thermal decomposition stages for Copper(II) Benzenesulfinate Dihydrate. |
X-ray Crystallography
Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of a crystalline solid.
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Protocol: Suitable single crystals are grown, typically by slow evaporation of a dilute aqueous solution of the complex. A selected crystal is mounted on a diffractometer, and diffraction data are collected.
Molecular Structure and Bonding
Based on the collective characterization data, a plausible molecular structure for copper(II) benzenesulfinate dihydrate can be proposed. The copper(II) center is coordinated by two water molecules and two benzenesulfinate ligands. The Jahn-Teller effect, common for d⁹ Cu(II) ions, would likely cause a distortion from a perfect octahedral geometry.[11]
Caption: Plausible coordination of Copper(II) Benzenesulfinate Dihydrate.
Conclusion and Outlook
This guide has detailed the synthesis and comprehensive characterization of copper(II) benzenesulfinate dihydrate. The methodologies described are designed to be self-validating, providing researchers with a reliable framework for preparing and confirming this compound. The versatility of copper sulfinates as precursors in catalysis and organic synthesis underscores the importance of a thorough understanding of their fundamental properties.[14][15] For professionals in drug development, the insights into the synthesis of sulfonyl-containing structures via copper catalysis highlight the potential of such fundamental complexes in building more complex, medicinally relevant molecules.[2][16] Future work could involve exploring the catalytic activity of this specific complex in C-S bond formation reactions or investigating its potential as a precursor for copper-based nanomaterials.
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